molecular formula C16H22N4OS B2515086 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide CAS No. 2034229-19-9

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2515086
CAS No.: 2034229-19-9
M. Wt: 318.44
InChI Key: BXIYTIQTVPVFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide is a synthetic organic compound that features a triazole ring, a phenylthio group, and a propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Phenylthio Group: This step might involve a nucleophilic substitution reaction where a thiol group is introduced to a suitable precursor.

    Formation of the Propanamide Moiety: This could involve an amidation reaction where an amine reacts with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the phenylthio group.

    Reduction: Reduction reactions might target the triazole ring or the amide group.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)acetamide
  • N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)butanamide

Uniqueness

The uniqueness of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the underlying mechanisms of action, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The molecular formula is C15H20N4SC_{15}H_{20}N_4S, with a molecular weight of approximately 304.41 g/mol. The presence of the triazole moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation.

Key Findings:

  • IC50 Values: In various studies, derivatives exhibited IC50 values in the range of 1.1 μM to 4.24 μM against different cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .
CompoundCell LineIC50 (μM)
9MCF-71.1
9HCT-1162.6
9HepG21.4

These results suggest that the compound may act through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis and repair.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Antimicrobial Efficacy:

  • Compounds similar to this compound demonstrated effective inhibition of bacterial growth, suggesting a potential role as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition:

  • The compound may inhibit enzymes such as carbonic anhydrase-II by binding to the active site, thereby blocking its activity and affecting cellular processes .

Cell Cycle Arrest:

  • By interfering with DNA synthesis pathways through thymidylate synthase inhibition, the compound can induce apoptosis in cancer cells .

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives similar to this compound:

  • Study on Anticancer Activity: A study synthesized various triazole derivatives and tested their cytotoxic effects on multiple cancer cell lines. Results indicated that certain derivatives had superior activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation: Another research focused on the antimicrobial properties of triazole-containing compounds against clinical isolates of bacteria. The findings revealed that these compounds could serve as lead candidates for developing new antimicrobial agents .

Properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-13(2)15(12-20-10-9-17-19-20)18-16(21)8-11-22-14-6-4-3-5-7-14/h3-7,9-10,13,15H,8,11-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIYTIQTVPVFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.